NAPHTHOQUINONE DIAZIDE ESTER
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
103744-58-7 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Synonyms |
NAPHTHOQUINONE DIAZIDE ESTER |
Origin of Product |
United States |
Foundational Aspects of Naphthoquinone Diazide Ester Chemistry in Advanced Photoreactive Systems
Historical Trajectory and Evolution of Naphthoquinone Diazide Ester Utilization in Microfabrication
The journey of Naphthoquinone Diazide (DNQ) esters in microfabrication is a significant chapter in the history of electronics and materials science. The story begins not in a semiconductor lab, but in the reprographics industry. In the 1930s, chemists at Kalle Company in Germany developed a series of photo-active compounds, including DNQ, for use in copying processes for items like blueprints. polymersolutionsfe.com These compounds, when combined with Novolak resin—a phenol-formaldehyde polymer manufactured by their neighbor, Albert Chemical—exhibited a unique property: the DNQ suppressed the dissolution rate of the Novolak resin, but this inhibition was dramatically reversed upon exposure to light. polymersolutionsfe.com This discovery, led by Oskar Suss, marked the creation of the first positive-tone printing plates based on a dissolution inhibition mechanism. polymersolutionsfe.com
The transition of this technology to the burgeoning semiconductor industry was driven by the need for higher resolution in photolithography. Until the early 1970s, the industry standard was a negative-tone photoresist known as Kodak Thin Film Resist (KTFR), which was based on cyclized rubber and bis-arylazides. polymersolutionsfe.comutexas.edu However, as the demand for smaller feature sizes approached the 2-micrometer mark, KTFR's resolution capabilities, limited by solvent-induced swelling during development, became a significant bottleneck. polymersolutionsfe.companadisplay.com
The introduction of projection exposure tools perfectly coincided with the availability of the Novolak/DNQ formulation, which was supplied to the U.S. market by Azoplate, a company associated with Hoechst AG (the parent company of Kalle). polymersolutionsfe.com The high resolution and excellent material properties of the new positive-tone DNQ/Novolac photoresist led to its rapid and widespread adoption. polymersolutionsfe.com By 1972, DNQ-based resists had almost completely supplanted the older negative-tone systems for high-end applications, becoming the workhorse of the industry for over a quarter of a century and enabling the fabrication of features from 2 micrometers down to 200 nanometers. polymersolutionsfe.comutexas.edu This era saw the rise of the personal computer and the internet, technologies fundamentally enabled by the advancements in microfabrication that DNQ/Novolac resists facilitated. polymersolutionsfe.com
The evolution did not stop there. The relentless drive of the semiconductor industry for miniaturization, often described by Moore's Law, pushed photolithography to use shorter wavelengths of light, from near-UV (G-line at 436 nm and I-line at 365 nm) to deep-UV (DUV, e.g., KrF at 248 nm). panadisplay.comsciencehistory.org While DNQ/Novolac resists were optimized for near-UV wavelengths, the industry's move towards DUV lithography eventually necessitated the development of new platforms, leading to the age of chemically amplified resists (CARs). sciencehistory.orggalaxy.ai Nevertheless, many Novolak/DNQ products remain in use for numerous processes where their resolution capabilities are sufficient, a testament to their robustness and ease of use. polymersolutionsfe.com
Fundamental Principles Governing the Photoreactivity of Naphthoquinone Diazide Esters in Material Science
The utility of naphthoquinone diazide (DNQ) esters in photoreactive systems, particularly in positive-tone photoresists, is rooted in a light-induced chemical transformation that dramatically alters the material's solubility. wikipedia.orgwikipedia.org These photoresists are typically two-component systems consisting of a base-soluble polymer resin, most commonly a Novolac resin, and a DNQ sulfonic acid ester as the photoactive compound (PAC). wikipedia.orggoogle.com
In its unexposed state, the DNQ ester acts as a dissolution inhibitor. wikipedia.org The bulky, non-polar DNQ molecule is thought to disrupt the hydrogen-bonding networks within the phenolic Novolac resin, significantly reducing the resin's solubility in aqueous alkaline developers. wikipedia.org
The key event is the photochemical reaction that occurs when the DNQ ester is exposed to ultraviolet light, typically at wavelengths less than 450 nm. allresist.com Upon absorption of a photon, the DNQ molecule undergoes a complex reaction known as the Wolff rearrangement. wikipedia.orgwikipedia.org This process involves the elimination of molecular nitrogen (N₂) from the diazo group and a subsequent 1,2-rearrangement to form a highly reactive intermediate known as a ketene (B1206846). wikipedia.orgaip.orgorganic-chemistry.org
This ketene intermediate does not persist. In the presence of ambient water within the photoresist film, the ketene readily adds a water molecule to form a stable, base-soluble product: indene (B144670) carboxylic acid. wikipedia.orgresearchgate.net The conversion of the non-polar DNQ inhibitor into a polar, acidic product is the cornerstone of the photoresist's function. The exposed regions of the resist film, now containing indene carboxylic acid, become highly soluble in the aqueous alkaline developer (such as tetramethylammonium (B1211777) hydroxide (B78521) solution), while the unexposed, inhibitor-containing regions remain largely insoluble. wikipedia.orgwikipedia.org This difference in solubility allows for the selective removal of the exposed areas, creating a positive-tone pattern of the mask on the substrate. wikipedia.org
The precise mechanism of the Wolff rearrangement in DNQs has been a subject of detailed study. wikipedia.orgresearchgate.net Research using time-resolved laser flash photolysis suggests that the formation of the ketene intermediate can be a very fast, concerted process where nitrogen loss and ring contraction occur simultaneously, on a timescale of nanoseconds or even femtoseconds. aip.orgresearchgate.netresearchgate.net However, there is also evidence for a competing stepwise pathway that involves the initial formation of a carbene intermediate, which then rearranges to the ketene. aip.orgorganic-chemistry.org The dominant pathway can be influenced by factors such as the specific molecular structure and the reaction environment. organic-chemistry.org
The photochemical behavior is also sensitive to the specific structure of the DNQ ester. For instance, the position of the sulfonate ester linkage on the naphthoquinone ring affects the molecule's absorption characteristics and photoreactivity. ias.ac.in Studies have shown that 1,2-naphthoquinone-(2)-diazo-4-sulfonic acid esters exhibit different photochemical behavior and absorption spectra compared to their 5-sulfonic acid ester counterparts. ias.ac.inresearchgate.net These differences can manifest in the quantum yields of photodecomposition, which is a measure of the efficiency of the photochemical reaction. ias.ac.in
Table 1: Research Findings on Quantum Yields of Photolysis for Naphthoquinone Diazide (NQD) Derivatives
| NQD Derivative Type | Quantum Yield (Φ) |
|---|---|
| NQD-5 Sulfonic Aryl Esters | 0.36 - 0.44 ± 0.02 ias.ac.in |
This sensitivity of the photoreactivity to molecular structure allows for the fine-tuning of photoresist properties to match the requirements of specific lithographic processes and exposure wavelengths. The conversion can be monitored spectroscopically by observing the decrease in the characteristic absorption bands of the DNQ at approximately 345 nm and 395 nm. allresist.com
Synthetic Methodologies for Naphthoquinone Diazide Esters
Classical Esterification Routes for Naphthoquinone Diazide Precursors
The traditional and most widely established method for synthesizing naphthoquinone diazide esters is the Schotten-Baumann-type condensation reaction. This process involves the esterification of a hydroxyl-bearing compound, typically a multifunctional phenol, with a naphthoquinone diazide sulfonyl chloride precursor. rsc.org
The key precursors are 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride or 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride. These are reacted with various phenolic compounds, such as trihydroxy benzophenones or cumyl phenol, to create the final ester. cornell.edu The reaction is typically conducted in an organic solvent and requires a base to act as a catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct. cornell.edu
Commonly used solvents in this classical approach include acetone, dioxane, acetonitrile (B52724), and N-methylpyrrolidone (NMP). cornell.edu The choice of base is also critical, with organic bases like triethylamine, pyridine (B92270), and N-methyl morpholine (B109124) being frequently employed. cornell.edu The degree of esterification, which is a crucial parameter for controlling the photospeed and resolution of the photoresist, can be controlled by carefully managing the stoichiometric ratio of the naphthoquinone diazide sulfonyl chloride to the phenolic compound. cornell.edu
While effective, these classical methods can sometimes lead to the formation of complex side products, resulting in impure esters with inconsistent color, ranging from gray to dark green instead of the desired pure yellow. cornell.edu
Table 1: Typical Reaction Conditions for Classical Esterification
| Parameter | Details | Source |
|---|---|---|
| Precursors | Naphthoquinone diazide sulfonyl chloride, Phenolic compounds (e.g., trihydroxy benzophenone) | rsc.orgcornell.edu |
| Solvents | Acetone, Dioxane, Acetonitrile, N-Methylpyrrolidone (NMP) | cornell.edu |
| Bases (Catalyst) | Triethylamine, N-methyl morpholine, Pyridine | cornell.edu |
| Temperature | Typically maintained around 20-30°C | cornell.edu |
| Control | Stoichiometric control of reactants to manage the degree of esterification | cornell.edu |
Modern Approaches in Naphthoquinone Diazide Ester Synthesis: Towards Enhanced Purity and Yield
Modern synthetic strategies have focused on overcoming the limitations of classical methods, aiming for higher purity, better yields, and more efficient processes. A significant advancement is the use of diazo-transfer reactions, which provide a more direct and cleaner pathway to the diazonaphthoquinone structure itself. sigmaaldrich.com
One notable modern method involves the reaction of a naphthol with 2-azido-1,3-dimethylimidazolinium chloride (ADMC). sigmaaldrich.comclockss.org This approach offers a short, direct route to producing various substituted diazonaphthoquinones. sigmaaldrich.comclockss.org The reaction proceeds under mild conditions and has been shown to be highly effective, often decreasing reaction times and resulting in a cleaner reaction mixture compared to traditional multi-step syntheses that start from naphthalene (B1677914) derivatives. rsc.orgsigmaaldrich.com The choice of base and solvent remains important; non-protic solvents like acetonitrile are preferred, as protic solvents can decompose the product. sigmaaldrich.com
Another area of improvement involves refining the classical esterification process itself. The use of lactone solvents, such as γ-valerolactone, has been shown to produce consistently high-quality, yellow-colored diazo ester material. cornell.edu This process is cost-effective, safe, and less sensitive to minor shifts in reaction parameters like temperature or base concentration, preventing the formation of impure, discolored products. cornell.edu Furthermore, advanced purification and analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are now standard for establishing and controlling the precise degree of esterification, ensuring batch-to-batch consistency. cornell.edu
Table 2: Comparison of Classical vs. Modern Synthetic Approaches
| Feature | Classical Esterification | Modern Diazo-Transfer (ADMC) |
|---|---|---|
| Starting Material | Naphthalene derivatives (multi-step) | Naphthols (direct) |
| Key Reagent | Naphthoquinone diazide sulfonyl chloride | 2-azido-1,3-dimethylimidazolinium chloride (ADMC) |
| Process | Condensation with phenols | Diazo-transfer onto naphthols |
| Efficiency | Can be multi-step with potential for side products | Short, direct pathway with cleaner reaction |
| Purity Control | Dependent on purification; risk of colored impurities | Higher intrinsic purity, fewer side reactions |
| Yield | Variable | Generally good to high yields |
Regioselective Synthesis of this compound Isomers
The specific isomer of the this compound significantly impacts its absorption characteristics and, consequently, its application in photolithography. The two most important isomers are the 2,1,5- and 2,1,4-diazonaphthoquinone sulfonates. The synthesis of these isomers is highly regioselective, depending on the starting sulfonyl chloride precursor. rsc.orgcornell.edu
2,1,5-Diazonaphthoquinone Sulfonate Esters : These esters are synthesized from 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride. They are particularly suitable for broadband or g-line (436 nm) photoresist applications. cornell.edunih.gov
2,1,4-Diazonaphthoquinone Sulfonate Esters : These are derived from 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride. This isomer is more suitable for i-line (365 nm) photolithography, which allows for higher resolution imaging. cornell.edu
The synthesis process allows for the production of photoactive compounds containing a specific isomer or a controlled mixture of both. For instance, a photosensitizer can be prepared by condensing a phenolic compound with a mixture of diazo sulfonyl chlorides, where the mole percent of the 2,1,4-diazo and 2,1,5-diazo moieties is carefully controlled. cornell.edu This ability to selectively synthesize and blend isomers is crucial for tailoring photoresists to specific lithographic light sources and performance requirements. The diazo-transfer reaction using ADMC also demonstrates regioselectivity, selectively introducing the diazo group at the C(2) position of 1-naphthol (B170400) or the C(1) position of 2-naphthol (B1666908) to produce the respective quinone diazides. researchgate.net
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of electronic materials to reduce environmental impact and enhance safety. In the context of this compound production, these principles manifest in several key areas:
Safer Solvents : Traditional syntheses often employ hazardous solvents like N-methylpyrrolidone (NMP), which is facing increasing regulatory pressure. cornell.edusemiconductor-digest.com Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives. Research into "green" solvents has identified bio-based options like γ-valerolactone (GVL), cyclopentyl methyl ether (CPME), and bio-derived ethanol (B145695) as potential replacements that are less toxic and more sustainable. cornell.edusigmaaldrich.comusc.edu
Energy Efficiency and Waste Reduction : Modern synthetic methods that offer shorter reaction times and fewer steps, such as the direct diazo-transfer reactions, align with green principles by reducing energy consumption and waste generation. sigmaaldrich.comclockss.org Microwave-assisted synthesis is another green technique being explored for producing naphthoquinone derivatives, as it can dramatically reduce reaction times and energy input compared to conventional heating. nih.govmdpi.com
Catalysis : The use of catalysts can make reactions more efficient and reduce waste. While classical methods use stoichiometric amounts of base, modern approaches explore more efficient catalytic systems. Biocatalysis, using enzymes like laccase, represents a frontier in the green synthesis of naphthoquinone structures. rsc.orgresearchgate.net These enzymatic reactions can proceed in aqueous media under mild conditions, using atmospheric oxygen as a non-toxic oxidant and producing only water as a byproduct, thereby avoiding hazardous heavy metal reagents. rsc.orgresearchgate.net
By incorporating safer solvents, adopting more efficient, catalyst-driven reactions, and minimizing process steps, the production of naphthoquinone diazide esters can be made significantly more sustainable. iaea.org
Photochemical Reactivity and Transformation Mechanisms of Naphthoquinone Diazide Esters
Primary Photophysical Processes in Naphthoquinone Diazide Esters
The photochemical journey of a naphthoquinone diazide ester begins with the absorption of a photon, typically in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectra of DNQ derivatives are characterized by distinct bands corresponding to electronic transitions within the molecule. For instance, 2-diazo-1,2-naphthoquinone derivatives exhibit absorption bands that are influenced by the position of sulfonate ester groups. DNQ-5-sulfonates typically have absorption maxima around 350 nm and 400 nm, making them suitable for g-line (436 nm) exposure, while DNQ-4-sulfonates show blue-shifted bands at approximately 310 nm and 390 nm, which are more efficient for i-line (365 nm) radiation. spiedigitallibrary.org
Upon absorption of a photon, the DNQ molecule is promoted from its ground electronic state to an excited singlet state. spiedigitallibrary.org Computational studies at the MS-CASPT2 level have assigned the broad absorption band around 400 nm to an excitation to the lowest ππ* state. nih.gov This excited state is characterized by a nonplanar minimum, involving an out-of-plane bending of the diazo group and a stretching of the C-N bond. nih.gov The photochemistry of DNQs is understood to proceed through this singlet excited state. spiedigitallibrary.org The absorption of light leads to a decrease in the absorbance of the resist film, a phenomenon known as "bleaching," because the photoproduct, indene (B144670) carboxylic acid, is significantly less absorbing at the irradiation wavelengths. spiedigitallibrary.org
The following table summarizes the typical absorption maxima for different DNQ sulfonates:
| DNQ Derivative | Typical Absorption Maxima (nm) |
| DNQ-5-sulfonate | ~350 and ~400 |
| DNQ-4-sulfonate | ~310 and ~390 |
Photolytic Decomposition Pathways: Unraveling the Wolff Rearrangement Mechanism
The general scheme of the Wolff rearrangement in DNQs can be depicted as follows:
Naphthoquinone Diazide (DNQ) + hν → [Excited DNQ] → Ketene (B1206846) + N₂
Generation and Reactivity of Ketene Intermediates from Naphthoquinone Diazide Esters
The Wolff rearrangement of naphthoquinone diazide esters photochemically generates a highly electrophilic and reactive ketene intermediate. aip.orgorganic-chemistry.orgwikipedia.org This intermediate is characterized by a distinctive C=C=O stretching vibration, which can be observed experimentally around 2130 cm⁻¹ using techniques like low-temperature photolysis and time-resolved infrared spectroscopy. aip.org Ketenes are generally unstable and are typically generated in situ for subsequent reactions due to their high reactivity. organic-chemistry.orgbaranlab.orgcardiff.ac.uk
The primary reaction of the ketene intermediate in the context of photolithography is its interaction with nucleophiles present in the photoresist film, most notably water. researchgate.netwikipedia.org The presence of ambient moisture allows for the hydration of the ketene, a reaction that is crucial for the subsequent formation of the final photoproduct. wikipedia.orgufjf.br The ketene can also be trapped by other nucleophiles, such as amines or alcohols, if they are present in the system. researchgate.netwikipedia.org For example, pyridine (B92270) can efficiently trap the ketene intermediate. researchgate.net In the absence of suitable nucleophiles, ketenes can undergo dimerization or other side reactions. organic-chemistry.org The high reactivity of the ketene intermediate ensures its rapid conversion, driving the photochemical transformation forward.
Role of Solvent and Environmental Factors in Photoreactivity Kinetics
The kinetics and outcome of the photoreactivity of naphthoquinone diazide esters are significantly influenced by the surrounding solvent and other environmental factors. The solvent can affect the course of the Wolff rearrangement and the subsequent reactions of the ketene intermediate. organic-chemistry.org For instance, in the presence of methanol (B129727) as a solvent, side products derived from O-H insertion can be observed, which points to the intermediacy of a carbene. organic-chemistry.org
Time-resolved studies have shown that the vibrational relaxation (cooling) of the newly formed ketene is solvent-dependent. In methanol, the relaxation time is approximately 10 picoseconds, while in water, it is faster, at around 3 picoseconds. nih.gov The presence of water is paramount for the desired photochemical outcome in photoresist applications, as it acts as the nucleophile to convert the ketene into indene carboxylic acid. researchgate.netwikipedia.org The reaction between the ketene and water has been suggested to follow second-order kinetics, implying the involvement of two water molecules in a ketene-water complex. spiedigitallibrary.org The temperature of the system also plays a role; while photochemical activation is preferred, thermal Wolff rearrangements are possible at elevated temperatures, though they can lead to competing side reactions. organic-chemistry.orgwikipedia.org The concentration of the DNQ ester can also impact the photobehavior. researchgate.net
The following table illustrates the solvent-dependent vibrational relaxation times of the ketene intermediate:
| Solvent | Vibrational Relaxation Time (ps) |
| Methanol | 10 |
| Water | 3 |
Acid-Catalyzed Hydrolysis of Photogenerated Ketene Intermediates to Indene Carboxylic Acids
The final and critical step in the photochemical transformation of naphthoquinone diazide esters in photoresists is the conversion of the photogenerated ketene intermediate into a base-soluble indene carboxylic acid. researchgate.netwikipedia.org This reaction occurs through the hydrolysis of the ketene in the presence of water. wikipedia.orgaip.org While the reaction can proceed with neutral water, it is often described in the context of the acidic environment of the phenolic resin matrix of the photoresist.
The general reaction can be summarized as:
Ketene + H₂O → [Ketene Hydrate Intermediate] → Indene Carboxylic Acid
Quantum Yield Determination and Photoreactivity Kinetics of Naphthoquinone Diazide Esters
The efficiency of the photochemical conversion of naphthoquinone diazide esters is quantified by the photochemical quantum yield (Φ), which is the fraction of absorbed photons that lead to the disappearance of the reactant. The quantum yield is a critical parameter for understanding the photoreactivity kinetics and for modeling the photolithographic process. researchgate.net
Determinations of the quantum yield for various DNQ derivatives have been carried out under different conditions. researchgate.netias.ac.in For example, the quantum yields for several 1,2-naphthoquinone-(2)-diazo-4-sulfonic and 5-sulfonic aryl esters have been measured upon irradiation at 436 nm. ias.ac.in These values typically fall in the range of 0.2 to 0.4. ias.ac.in The quantum efficiency can be influenced by factors such as the molecular structure of the DNQ ester, the excitation wavelength, the solvent, and the temperature. researchgate.net For instance, photochemical quantum efficiencies of reactant disappearance have been determined in acetonitrile (B52724) at 290 K and in a solid ethanol (B145695)/methanol matrix at 80 K, showing the influence of the medium and temperature on the reaction efficiency. researchgate.net The kinetics of the photochemical reaction are also affected by the optical density of the medium; in optically dense media, the propagation of the photochemical reaction can be influenced by thermal reactions. researchgate.net
The following table presents a selection of reported quantum yields for different DNQ derivatives:
| NQD Derivative | Quantum Yield (Φ) at 436 nm |
| 1,2-naphthoquinone-(2)-diazo-4-sulfonic phenyl ester | 0.24 ± 0.02 |
| 1,2-naphthoquinone-(2)-diazo-5-sulfonic phenyl ester | 0.40 ± 0.02 |
| Tris-NQD-Sym | 0.34 ± 0.02 |
| Tris-NQD-uSym | 0.36 ± 0.02 |
Data sourced from researchgate.netias.ac.in.
Mechanistic Investigations of Naphthoquinone Diazide Esters in Photoresist Systems
Dissolution Inhibition Mechanisms of Unexposed Naphthoquinone Diazide Esters in Polymer Matrices
In their unexposed state, naphthoquinone diazide esters act as dissolution inhibitors within a polymer matrix, typically a novolac resin. wikipedia.org Novolac resins, which are condensation polymers of phenols and formaldehyde, are inherently soluble in aqueous alkaline solutions due to their acidic phenolic hydroxyl groups. researchgate.netnih.gov The addition of NQD esters to the novolac resin significantly reduces the dissolution rate of the film in these developers. researchgate.netnih.gov
Several factors influence the effectiveness of dissolution inhibition, including the concentration of the NQD ester, the molecular weight of the novolac resin, and the isomeric composition of the cresols used in the resin's synthesis. google.com For instance, a higher concentration of the NQD ester generally leads to stronger inhibition. Similarly, the ratio of m-cresol (B1676322) to p-cresol (B1678582) in the novolac resin can impact the dissolution characteristics, with p-cresol-rich resins potentially acting as dissolution retarders. google.com
Table 1: Factors Influencing Dissolution Inhibition
| Factor | Influence on Dissolution Rate | Rationale |
|---|---|---|
| NQD Ester Concentration | Decreases with increasing concentration | More inhibitor molecules available to interact with and shield the phenolic hydroxyl groups of the novolac resin. |
| Novolac Molecular Weight | Generally decreases with increasing molecular weight | Larger polymer chains can entangle more effectively, physically hindering developer penetration. |
| Cresol Isomer Ratio (p-cresol content) | Can decrease with higher p-cresol content | The specific structure of the novolac resin influences its interaction with the NQD and the developer. |
Chemical Transformation of Naphthoquinone Diazide Esters and Subsequent Enhancement of Alkali Solubility Upon Exposure
Upon exposure to ultraviolet (UV) radiation, typically in the g-line (436 nm) or i-line (365 nm) range, the naphthoquinone diazide ester undergoes a significant chemical transformation. chempedia.infoallresist.com This photochemical reaction is the cornerstone of its function as a photoactive compound in positive-tone photoresists.
The process begins with the absorption of a photon, which leads to the elimination of molecular nitrogen (N₂) from the diazide group. researchgate.netallresist.com This results in the formation of a highly reactive carbene intermediate. researchgate.net The carbene then undergoes a Wolff rearrangement to form a more stable ketene (B1206846). wikipedia.orgchempedia.info In the presence of ambient water within the photoresist film, the ketene is hydrolyzed to form a base-soluble indene (B144670) carboxylic acid. wikipedia.orgresearchgate.netallresist.com This entire sequence is often referred to as the Süss reaction. allresist.com
The conversion of the non-polar, dissolution-inhibiting NQD ester into a highly polar and acidic indene carboxylic acid dramatically increases the solubility of the exposed regions of the photoresist film in an aqueous alkaline developer. allresist.com The acidity of the newly formed carboxylic acid is several orders of magnitude greater than that of the phenolic hydroxyl groups of the novolac resin, leading to a rapid dissolution of the exposed areas. allresist.com This change in solubility allows for the formation of a positive-tone image, where the exposed regions are removed during development.
Table 2: Photochemical Transformation of this compound
| Step | Reactant(s) | Product(s) | Key Transformation |
|---|---|---|---|
| 1. Photolysis | This compound + UV Light | Carbene Intermediate + Nitrogen (N₂) | Elimination of N₂ |
| 2. Wolff Rearrangement | Carbene Intermediate | Ketene | Ring contraction and formation of a ketene functional group |
| 3. Hydrolysis | Ketene + Water (H₂O) | Indene Carboxylic Acid | Addition of water to form a carboxylic acid |
Interactions between Naphthoquinone Diazide Esters and Polymer Matrix Components (e.g., Novolac Resins)
The interactions between naphthoquinone diazide esters and the novolac resin are crucial for the performance of the photoresist system. In the unexposed state, these interactions are primarily non-covalent and are responsible for the dissolution inhibition effect.
The compatibility of the NQD ester with the novolac resin is also a critical factor. The ester component of the NQD is often a polyhydroxybenzophenone or a similar phenolic compound, which enhances its miscibility with the phenolic novolac resin. google.com The specific structure of both the NQD ester and the novolac resin, including the positions of the sulfonate ester groups on the naphthoquinone ring, influences the strength of these interactions and, consequently, the dissolution inhibition characteristics.
Upon exposure, the transformation of the NQD ester into indene carboxylic acid alters these interactions. The newly formed carboxylic acid can now readily deprotonate in the alkaline developer, leading to strong electrostatic repulsion between the polymer chains and facilitating the dissolution of the exposed resist.
Influence of Exposure Parameters on this compound Transformation within Resist Films
The efficiency of the this compound transformation is highly dependent on the exposure parameters, which in turn dictate the quality of the final patterned image.
Exposure Wavelength: NQD-based photoresists are typically sensitive to UV light in the range of 300-450 nm. allresist.com The specific absorbance characteristics of the NQD ester determine the optimal exposure wavelength. For instance, many common NQD esters have strong absorbance peaks around the i-line (365 nm) and g-line (436 nm) of mercury arc lamps. chempedia.info
Exposure Dose: The exposure dose, which is the product of the light intensity and the exposure time, must be carefully controlled. An insufficient dose will result in incomplete conversion of the NQD, leading to incomplete development of the exposed areas. Conversely, an excessive dose can lead to side reactions and degradation of the photoresist components, potentially affecting the resolution and sidewall profile of the patterned features. The optimal dose is also influenced by the thickness of the resist film and the reflectivity of the underlying substrate. microchemicals.com
Resist Film Thickness: In thicker resist films, the absorption of UV light by the NQD at the surface can reduce the intensity of light reaching the bottom of the film. This can lead to a gradient of NQD conversion through the depth of the film, a phenomenon known as the "bleaching effect." microchemicals.com As the NQD is converted to the indene carboxylic acid, its absorbance in the UV region decreases, allowing light to penetrate deeper into the resist. This self-transparentizing effect is crucial for achieving uniform exposure through the entire thickness of the resist.
The release of nitrogen gas during exposure can also impact the resist film, especially at high exposure intensities or in thick films. If the nitrogen cannot diffuse out of the film quickly enough, it can lead to the formation of bubbles or stress cracks. microchemicals.com
Thermal Reactions and Their Influence on this compound Behavior in Resist Processing
Thermal stability is a critical property of naphthoquinone diazide esters, as photoresist processing involves several heating steps, such as soft-baking and post-exposure baking.
Soft-Bake: This step, typically performed at temperatures between 90°C and 115°C, is primarily for removing the casting solvent from the photoresist film. While NQD esters are generally stable at these temperatures, excessive soft-baking can lead to some thermal decomposition of the NQD, which can reduce the contrast of the photoresist.
Post-Exposure Bake (PEB): A PEB step is sometimes employed to reduce the effects of standing waves, which are interference patterns caused by the reflection of light from the substrate. During the PEB, the photo-generated carboxylic acid can diffuse slightly, smoothing out the concentration gradients caused by the standing waves. However, higher temperatures can also induce further reactions. For instance, the ketene intermediate formed during exposure can react with the phenolic hydroxyl groups of the novolac resin to form an ester linkage, a crosslinking reaction that can lead to negative-tone behavior.
At elevated temperatures, typically above 130°C, naphthoquinone diazide esters can undergo exothermic decomposition. btpnadzor.ru This thermal decomposition can proceed even in an inert atmosphere and is an important consideration for the safe handling and processing of these materials. btpnadzor.ru The decomposition products can include various crosslinked species, which will render the resist insoluble in the developer. This thermal crosslinking is the basis for image reversal processes, where a post-exposure bake is used to insolubilize the exposed regions, followed by a flood exposure to make the initially unexposed regions soluble.
Spectroscopic and Advanced Analytical Methodologies for Naphthoquinone Diazide Esters
Infrared and Raman Spectroscopic Analysis of Naphthoquinone Diazide Ester Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and monitoring their changes during chemical reactions. In the context of naphthoquinone diazide esters, these vibrational spectroscopies are particularly useful for tracking the photodecomposition process.
The photolysis of a this compound typically involves the Wolff rearrangement, where the diazo group is eliminated as nitrogen gas, and the naphthoquinone ring system rearranges to form an indenecarboxylic acid. This transformation is accompanied by distinct changes in the vibrational spectra.
Key Research Findings:
Disappearance of the Diazo Group Signature: The diazo functional group (N≡N) in naphthoquinone diazide esters exhibits characteristic absorption bands in the IR spectrum, typically around 2166 cm⁻¹ and 2120 cm⁻¹. nih.gov Upon exposure to UV light, these bands disappear, indicating the cleavage of the C-N bond and the evolution of nitrogen gas. nih.gov
Emergence of the Carboxylic Acid Signature: The formation of the indenecarboxylic acid photoproduct is marked by the appearance of a strong absorption band corresponding to the carbonyl moiety (C=O) of the carboxylic acid at approximately 1697 cm⁻¹. nih.gov Additionally, a broad band in the region of 2500–3500 cm⁻¹ due to the hydroxyl (O-H) group of the carboxylic acid becomes prominent. nih.gov
Raman Spectroscopy for Functional Group Identification: Raman spectroscopy serves as a complementary technique to IR spectroscopy. nsf.gov Specific Raman spectral features can be attributed to various functional groups within the this compound and its photoproducts. nih.govresearchgate.net For instance, the C-S-H bending mode in thiols can be identified, which is relevant if sulfur-containing moieties are present in the ester group. rsc.org
The following table summarizes the characteristic vibrational frequencies for the key functional groups involved in the phototransformation of naphthoquinone diazide esters.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |
| Diazo (N≡N) | Stretching | 2120 - 2166 | Disappears upon photolysis nih.gov |
| Carbonyl (C=O) of Carboxylic Acid | Stretching | ~1697 | Appears upon photolysis nih.gov |
| Hydroxyl (O-H) of Carboxylic Acid | Stretching | 2500 - 3500 (broad) | Appears upon photolysis nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound Derivatives and Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including naphthoquinone diazide esters and their derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to unambiguously assign the chemical structure of the parent compound and its reaction products. nih.govscielo.bripb.pt
Detailed Research Findings:
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts, coupling constants, and multiplicities of the proton signals are used to determine the connectivity of atoms and the stereochemistry of the molecule.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., sp³, sp², sp) and its electronic environment.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the molecule. scielo.br
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.
HMBC spectra reveal correlations between protons and carbon atoms that are separated by two or three bonds, which is invaluable for connecting different fragments of the molecule.
The table below illustrates typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs in naphthoquinone derivatives. nih.govscielo.brmdpi.comresearchgate.net
| Nucleus | Functional Group/Moiety | Typical Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 8.5 |
| ¹H | Alkyl Protons (in ester group) | 0.8 - 4.5 |
| ¹³C | Carbonyl Carbons (Quinone) | 180 - 190 |
| ¹³C | Aromatic Carbons | 110 - 160 |
| ¹³C | Alkyl Carbons (in ester group) | 10 - 70 |
Mass Spectrometry Techniques for this compound Characterization and Degradation Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. Various ionization techniques are employed for the analysis of naphthoquinone diazide esters and their degradation products.
Key Research Findings:
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like naphthoquinone diazide esters. nih.govnih.gov It typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation, allowing for the accurate determination of the molecular weight. nih.gov
Tandem Mass Spectrometry (MS/MS): In tandem MS, the precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. mdpi.com The analysis of these fragment ions provides valuable structural information. For example, the fragmentation pathways of protonated 2-acylamino-1,4-naphthoquinone derivatives have been elucidated using ESI-MS/MS. nih.gov
Other Ionization Methods: Techniques such as extractive electrospray ionization (EESI) can be used for the direct analysis of samples in complex matrices with high sensitivity and selectivity. frontiersin.org For sulfonated derivatives, negative-ion electrospray ionization is often employed, which can reveal the number of sulfonic acid groups. researchgate.net
The following table provides an example of how mass spectrometry can be used to identify a this compound and its photolysis product.
| Compound | Ionization Technique | Observed Ion | Information Obtained |
| This compound | ESI | [M+H]⁺ | Molecular weight of the parent compound |
| Indenecarboxylic Acid | ESI | [M-H]⁻ | Molecular weight of the photoproduct |
| This compound | ESI-MS/MS | Fragment ions | Structural information about the parent compound |
Ultraviolet-Visible Spectroscopy for Photoreactivity Monitoring and Concentration Determination of Naphthoquinone Diazide Esters
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in molecules and is widely used to monitor photoreactions and determine the concentration of analytes in solution. Naphthoquinone diazide esters exhibit characteristic absorption spectra that change upon photolysis.
Detailed Research Findings:
Characteristic Absorption Bands: Naphthoquinone diazide esters typically display a broad absorption band in the near-UV and visible region, often centered around 400 nm. scispace.comnih.govbit.edu.cn This band is attributed to a π-π* electronic transition. scispace.comnih.gov
Monitoring Photoreactivity: The progress of the photoreaction of a this compound can be monitored by recording the UV-Vis spectrum at different time intervals during irradiation. The decrease in the absorbance of the characteristic band of the starting material is directly proportional to its consumption. Concurrently, the appearance of new absorption bands corresponding to the photoproducts, such as the indenecarboxylic acid, can be observed.
Concentration Determination: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By constructing a calibration curve of absorbance versus concentration for a pure sample of the this compound, the concentration of the ester in an unknown sample can be determined.
The table below summarizes the typical UV-Vis absorption characteristics of a this compound before and after photolysis.
| Compound State | Wavelength Range (nm) | Key Spectral Feature | Application |
| Before Photolysis | ~350 - 450 | Strong absorption band around 400 nm scispace.comnih.govbit.edu.cn | Concentration determination, Initial state confirmation |
| During/After Photolysis | Varies | Decrease in absorbance at ~400 nm, potential appearance of new bands | Monitoring photoreaction progress |
High-Performance Liquid Chromatography for this compound Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. It is extensively used in the analysis of naphthoquinone diazide esters, particularly in the context of photoresist formulations. oup.comnih.govnih.gov
Detailed Research Findings:
Purity Assessment: HPLC is a reliable method for determining the purity of synthesized naphthoquinone diazide esters. The presence of impurities, such as starting materials or side products, can be detected as separate peaks in the chromatogram. The purity is typically calculated based on the relative peak areas.
Isomer Separation: Naphthoquinone diazide esters used in photoresists are often complex mixtures of isomers. oup.comnih.gov HPLC, particularly with optimized mobile phases and columns, can effectively separate these isomers, allowing for their individual quantification. oup.comnih.gov For example, reversed-phase HPLC methods using C18 columns are commonly employed. researchgate.net
Quantitative Analysis: HPLC with a suitable detector, such as a UV detector, is a precise and accurate method for the quantitative analysis of naphthoquinone diazide esters. researchgate.net Calibration curves are generated using standard solutions of known concentrations to determine the amount of the ester in a sample. The linearity of the method is typically confirmed by a high correlation coefficient (e.g., ≥ 0.998). nih.gov
The following table outlines a typical set of HPLC conditions for the analysis of naphthoquinone diazide esters.
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Separation of components |
| Mobile Phase | Methanol (B129727)/Water or Acetonitrile (B52724)/Water gradient oup.comresearchgate.net | Elution of components |
| Flow Rate | 1.0 mL/min researchgate.net | Consistent elution |
| Detection | UV at a specific wavelength (e.g., 254 nm) uin-malang.ac.id | Detection and quantification of analytes |
Time-Resolved Spectroscopic Techniques for Investigating this compound Photoreaction Dynamics
Time-resolved spectroscopic techniques are essential for studying the transient species and fast reaction kinetics involved in the photochemistry of naphthoquinone diazide esters. These methods provide insights into the reaction mechanism on timescales ranging from femtoseconds to nanoseconds and beyond. nih.govrsc.org
Detailed Research Findings:
Nanosecond Laser Flash Photolysis: This technique has been instrumental in studying the photodecomposition of o-diazonaphthoquinones. slideshare.netresearchgate.netrsc.orgscielo.brresearchgate.net By exciting the sample with a short laser pulse and monitoring the transient absorption, the formation and decay of intermediate species can be observed. slideshare.net Studies have shown that the Wolff rearrangement, leading to the formation of a ketene (B1206846) intermediate, is a concerted process on the nanosecond timescale. researchgate.net
Femtosecond Transient Absorption Spectroscopy: This technique offers even higher time resolution, allowing for the observation of the initial photophysical and photochemical events that occur within femtoseconds to picoseconds after light absorption. researchgate.netmdpi.comaps.org Femtosecond infrared studies have revealed that the photoreaction of 2-diazo-1,2-naphthoquinone to form the ketene occurs within 300 fs after excitation. researchgate.net
Time-Resolved FTIR Spectroscopy: This method provides structural information about transient species by capturing their infrared spectra at different times after photoexcitation. nih.gov It can be used to identify the vibrational modes of short-lived intermediates in the photoreaction of naphthoquinone diazide esters.
The table below summarizes the information that can be obtained from different time-resolved spectroscopic techniques.
| Technique | Timescale | Information Obtained |
| Nanosecond Laser Flash Photolysis | Nanoseconds to milliseconds | Kinetics and spectra of transient species (e.g., ketenes) slideshare.netresearchgate.net |
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to nanoseconds | Ultrafast reaction dynamics, initial steps of the photoreaction researchgate.netmdpi.com |
| Time-Resolved FTIR Spectroscopy | Picoseconds to milliseconds | Structural information (vibrational spectra) of transient species nih.gov |
Theoretical and Computational Chemistry Studies on Naphthoquinone Diazide Esters
Quantum Mechanical Calculations of Naphthoquinone Diazide Ester Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of molecules. For naphthoquinone diazide esters, also known as diazonaphthoquinones (DNQs), these calculations are crucial for explaining their photochemical properties. The electronic structure dictates how the molecule absorbs light and what transformations occur in its excited state.
Detailed research findings indicate that methods like Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), are widely used to model the electronic properties of these systems. researchgate.net QM calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitation energy and reactivity. researchgate.net
TD-DFT is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of DNQ esters. researchgate.net By calculating the vertical excitation energies, researchers can assign the strong absorption bands observed experimentally (typically in the 300-450 nm range) to specific electronic transitions, such as n→π* and π→π* transitions within the conjugated naphthoquinone system. google.com These calculations help in understanding how structural modifications to the DNQ molecule can alter its absorption characteristics, which is vital for tuning photoresists to specific exposure wavelengths (e.g., g-line at 436 nm or i-line at 365 nm).
Table 1: Quantum Mechanical Methods for Electronic Structure Analysis
| Computational Method | Calculated Property | Relevance to Naphthoquinone Diazide Esters |
| Density Functional Theory (DFT) | Ground-state geometry, Molecular orbital energies (HOMO/LUMO), Electron density distribution | Predicts the stable conformation and provides insights into chemical reactivity and sites susceptible to reaction. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis absorption spectra | Explains the light-absorbing properties crucial for photo-initiation of chemical reactions in photolithography. researchgate.net |
| Configuration Interaction Singles (CIS) | Excited state energies and properties | An alternative to TD-DFT for studying electronic excitations, though often with higher computational cost for similar accuracy. acs.org |
Molecular Dynamics Simulations of this compound Interactions in Polymer Matrices
In their primary application, naphthoquinone diazide esters are used as photoactive compounds (PACs) mixed with phenolic polymers, most commonly novolac resins. wikipedia.org Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing a detailed view of the interactions between the DNQ-PAC and the polymer matrix.
MD simulations model the system using a classical mechanical framework where the forces between atoms are described by a force field, such as COMPASS or AMBER. sci-hub.senih.gov These simulations can model a realistic blend of DNQ esters and long-chain novolac polymers, revealing how the two components arrange themselves in a thin film. A key finding from spectroscopic studies, which can be investigated computationally with MD, is the formation of strong hydrogen bonds between the sulfonyl group (SO₂) of the DNQ ester and the hydroxyl (-OH) groups of the novolac resin. sci-hub.se
Table 2: Parameters in Molecular Dynamics Simulations of DNQ-Polymer Systems
| Simulation Parameter | Description | Purpose in Studying DNQ-Polymer Interactions |
| Force Field (e.g., COMPASS, GAFF) | A set of empirical energy functions and parameters used to calculate the potential energy of the system. sci-hub.senih.gov | Defines the interactions between atoms (bonds, angles, non-bonded forces) for both the DNQ ester and the polymer matrix. |
| Ensemble (e.g., NVT, NPT) | A collection of possible states of a system with certain thermodynamic variables held constant (e.g., NVT: constant Number of particles, Volume, Temperature). nih.gov | Simulates the system under conditions that mimic the experimental environment, such as a solid photoresist film at a specific temperature. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Allows the system to reach equilibrium and provides sufficient data to analyze the dynamic behavior and intermolecular interactions. |
| Radial Distribution Function (RDF) | A function that describes how the density of surrounding matter varies as a function of distance from a reference particle. | Used to quantify the specific hydrogen bonding interactions between functional groups on the DNQ ester and the novolac polymer. |
Computational Modeling of Photolytic Pathways and Transition States in this compound Systems
The central chemical event in the function of DNQ-based photoresists is the photodecomposition of the naphthoquinone diazide moiety. Upon absorption of a UV photon, the molecule undergoes a series of transformations, ultimately converting the base-insoluble DNQ into a base-soluble indenecarboxylic acid. wikipedia.org Computational modeling is essential for mapping the complex potential energy surface of this reaction and identifying the short-lived intermediates and transition states involved.
The key photochemical reaction is the Wolff rearrangement. wikipedia.org This process begins with the photo-induced expulsion of nitrogen gas (N₂) from the diazo group, which is thought to produce a highly reactive carbene intermediate. This carbene then rearranges to form a ketene (B1206846). researchgate.netnih.gov The final product, indenecarboxylic acid, is formed when this ketene intermediate reacts with water molecules present in the resist film. wikipedia.org
Quantum chemical methods, such as DFT and more advanced multiconfigurational methods like CASSCF, can be used to model this entire pathway. researchgate.net Researchers can calculate the reaction profile, locating the minimum energy structures of reactants, intermediates (carbene, ketene), and products, as well as the transition state structures that connect them. researchgate.net These calculations provide activation energies for each step, offering insights into the reaction kinetics. One area of significant computational investigation has been the nature of the rearrangement itself—whether it is a concerted process (N₂ loss and rearrangement occur simultaneously) or a stepwise process involving a distinct carbene intermediate. researchgate.net Computational studies suggest the process is extremely fast, occurring on a nanosecond timescale or less. researchgate.net
Table 3: Computational Approaches for Modeling Photolytic Pathways
| Computational Task | Methodology | Information Gained |
| Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Determines the lowest energy structures of reactants, intermediates (carbene, ketene), and products. researchgate.net |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or other similar algorithms | Locates the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. |
| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculations | Confirms that a located transition state correctly connects the desired reactant and product structures. |
| Excited State Analysis | CASSCF/CASPT2, TD-DFT | Models the initial photoexcitation process and identifies pathways for relaxation from the excited state to the ground state potential energy surface where the rearrangement occurs. rsc.org |
Density Functional Theory (DFT) Applications for Predicting this compound Reactivity
Density Functional Theory (DFT) has become a workhorse of computational chemistry for predicting the reactivity of organic molecules like naphthoquinone diazide esters. researchgate.net DFT-based calculations can provide a wide range of "reactivity descriptors" that help explain and predict chemical behavior without the need to model a full reaction pathway. nih.gov
These descriptors are derived from the fundamental properties of the molecule's electronic structure, such as the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, the electrophilicity index (ω) can be calculated to quantify the ability of the DNQ molecule to accept electrons, which is relevant to its interactions with other molecules. researchgate.net The Fukui function is another powerful DFT-based tool that identifies which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
For DNQ esters, DFT can be used to analyze how the electron density shifts upon photoexcitation, providing clues as to which bonds are weakened and likely to break. Furthermore, DFT calculations can model the interaction between the final indenecarboxylic acid product and the aqueous base developer. By calculating properties like the molecular electrostatic potential (MESP), researchers can visualize the acidic regions of the molecule and understand its high solubility in the developer solution, which is the basis of positive-tone photoresist technology. researchgate.net
Table 4: Key DFT-Based Reactivity Descriptors
| Descriptor | Definition | Application to Naphthoquinone Diazide Esters |
| Chemical Potential (μ) | The negative of the electronegativity; represents the tendency of electrons to escape from the system. nih.gov | Indicates the overall electronic stability and reactivity of the molecule. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. researchgate.net | Relates to the stability of the molecule; a harder molecule is generally less reactive. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net | Quantifies the ability of the DNQ molecule or its intermediates to act as an electrophile. |
| Fukui Function | Describes the change in electron density at a given point in the molecule when the total number of electrons is changed. | Identifies the most reactive sites within the molecule for specific types of reactions (e.g., nucleophilic or electrophilic attack). researchgate.net |
| Molecular Electrostatic Potential (MESP) | A plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. researchgate.net | Visualizes the charge distribution and predicts sites for intermolecular interactions, such as hydrogen bonding with the polymer matrix or deprotonation of the final acid product. |
Derivatization Strategies and Novel Naphthoquinone Diazide Ester Analogues
Synthesis of Naphthoquinone Diazide Esters with Modified Substituent Groups
The synthesis of naphthoquinone diazide esters, particularly as photoactive compounds (PACs) for photoresist technology, is a well-established process, yet it is continually refined to tailor the properties of the final material. The primary synthetic route involves the condensation reaction of a phenolic compound with a diazo sulfonyl chloride. This esterification is typically conducted in a solvent system such as N-methyl pyrollidone (NMP), acetone, or acetonitrile (B52724), often in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger.
A key aspect of this synthesis is controlling the degree of esterification of the phenolic compound's hydroxy groups. This control is crucial as it directly influences the photospeed and resolution characteristics of the resulting photoresist. By carefully managing the stoichiometric amount of the diazo sulfonyl chloride, the degree of esterification can be precisely tailored and reproduced across different batches. For instance, 2,1,5-diazonaphthoquinone sulfonate esters of trihydroxy benzophenones are commonly synthesized for g-line resists, while 2,1,4-diazonaphthoquinone esters are preferred for i-line (365 nm) applications.
Research has also explored the synthesis of novel naphthoquinone derivatives with different functional groups to investigate their biological activities. For example, new naphthoquinone aliphatic amides and esters have been synthesized from 1-hydroxy-2-naphthoic acid over multiple steps. The synthesis of amides utilized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent, while the esters were formed using dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) or 1,1'-carbonyldiimidazole (B1668759) (CDI) as coupling reagents.
The choice of solvent can also play a critical role in the synthesis. The use of lactone solvents has been shown to produce diazonaphthoquinone esters of consistent quality. For example, a reaction involving 2,3,4,4'-tetrahydroxybenzophenone (B1349439) and 2,1,5-diazonaphthoquinone sulfonyl chloride in Γ-Butyrolactone with N-methylmorpholine as the base yielded a product that was 92.5% tetraester.
| Reactants | Coupling Agent/Solvent | Product Type | Overall Yield |
| 1-hydroxy-2-naphthoic acid, various aliphatic acids, amine | DMTMM | Naphthoquinone Aliphatic Amides | 9-25% |
| 1-hydroxy-2-naphthoic acid, various aliphatic acids, naphthoquinone alcohol | DCC/DMAP or CDI | Naphthoquinone Aliphatic Esters | 16-21% |
| Phenolic Compound, Diazo Sulfonyl Chloride | Lactone Solvent | Photosensitizer Condensate | High |
Investigation of Structure-Reactivity Relationships in Naphthoquinone Diazide Ester Derivatives
The relationship between the chemical structure of this compound derivatives and their reactivity is a critical area of investigation, influencing their application in various fields. In photoresist materials, the structure of the ester dictates key performance characteristics. For instance, upon exposure to light, diazonaphthoquinone (DNQ) undergoes a chemical transformation to form a ketene (B1206846), which then reacts with ambient water to create a base-soluble indene (B144670) carboxylic acid. This change in solubility is the fundamental principle of its function in photolithography. The specific isomer of the diazonaphthoquinone sulfonate ester (e.g., 2,1,5- vs. 2,1,4-) affects the absorption wavelength, making them suitable for different exposure technologies (g-line vs. i-line).
Studies on other naphthoquinone derivatives have elucidated important structure-activity relationships (SAR). For example, in a series of newly synthesized naphthoquinone aliphatic amides and esters evaluated for anticancer activity, it was found that the amides generally showed stronger activity than the esters, particularly with aliphatic chains longer than seven carbon atoms. The optimal chain length for amide activity was identified as 16 carbon atoms. Furthermore, for the ester derivatives, the presence of an α-methyl group on the ester moiety significantly enhanced anticancer activity compared to straight-chain analogues.
Density Functional Theory (DFT) has been employed to examine the structures and predict the reactivity of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) derivatives. Such computational studies help in understanding factors like the nucleophilicity of the conjugate base, which is relevant in reactions like enolate alkylation. Mesomeric stabilization of the deprotonated naphthoquinone nucleophile can inhibit selective substitution, making the introduction of side-chains challenging and resulting in low yields.
| Derivative Class | Structural Modification | Impact on Activity/Reactivity |
| Naphthoquinone Aliphatic Amides | Chain length > 7 carbons | Stronger anticancer activity than esters |
| Naphthoquinone Aliphatic Amides | 16-carbon chain | Optimum anticancer activity |
| Naphthoquinone Aliphatic Esters | α-methyl on ester moiety | Stronger anticancer activity than straight chains |
| Diazonaphthoquinone Sulfonate Esters | Isomer (e.g., 2,1,4- vs 2,1,5-) | Determines optimal absorption wavelength (i-line vs. g-line) |
Polymeric Naphthoquinone Diazide Esters and Their Synthesis
Integrating naphthoquinone diazide (NQD) moieties into polymer structures creates advanced materials with photosensitive properties. A significant application is in the development of positive-working, aqueous-base developable photosensitive polyimides. These materials are synthesized by the esterification of a hydrophilic polyamic acid or polyimide with a naphthoquinone diazide sulfonyl chloride.
In one approach, a hydrophilic polyimide, prepared from a fluorinated dianhydride and a diamine, is reacted with varying amounts of 1,2-naphthoquinone (B1664529) diazide (NQD). The resulting NQD-capped polyamic esters exhibit unique lithographic behaviors. The NQD groups act as dissolution inhibitors in aqueous-base developers, a function that is removed upon light exposure. The content of the NQD group is a critical parameter; it influences whether the polymer behaves as a positive-tone resist (developable in aqueous base) or a negative-tone resist (developable in an organic solvent). For instance, partially DNQ-capped polyamic esters were found to effectively decrease film loss in the developer solution, enabling the creation of thicker film resists.
Another area of research involves the synthesis of fused heterocyclic polymers that incorporate naphthoquinone structures within their main chains. Using multicomponent polymerization methods, a series of such polymers have been synthesized with high molecular weights and in relatively high yields (around 70%). These polymers, featuring quinone groups and fused heterocyclic structures, demonstrate excellent thermal stability and unique electrochemical and fluorescence properties.
| Polymer Type | Synthesis Method | Key Feature | Application |
| NQD-Capped Polyamic Esters | Esterification of hydrophilic polyimide with NQD | Photosensitive; NQD acts as a dissolution inhibitor | Positive-working photoresists |
| Fused Heterocyclic Polymers | Multicomponent polymerization with naphthoquinone monomers | High thermal stability, desirable fluorescence properties | Fluorescent chemosensors |
Naphthoquinone Diazide Esters for Multi-Functional Material Systems
The unique photochemical properties of naphthoquinone diazide esters make them central components in multi-functional material systems, most notably in microelectronics manufacturing. When mixed with alkali-soluble novolak resins, they form the basis of positive photoresists. In this system, the this compound functions as a dissolution inhibitor, preventing the unexposed regions of the photoresist from dissolving in the alkaline developer. Upon exposure to UV light, the ester undergoes the Wolff rearrangement to form a carboxylic acid, rendering the exposed regions soluble and allowing for the creation of intricate circuit patterns. The concentration of the ester is critical; typically, 25 to 60 parts by weight of the ester are used per 100 parts by weight of the novolak resin to balance sensitivity and pattern quality.
Beyond photolithography, the naphthoquinone scaffold is being explored for other advanced applications. Fused heterocyclic polymers containing naphthoquinone structures have been successfully applied as selective fluorescent chemosensors for the detection of Fe³⁺ ions. This functionality leverages the inherent fluorescence properties of the polymer backbone, which are modulated by the binding of metal ions to the quinone groups.
Furthermore, derivatives such as naphthoquinone sulfonamides and sulfonate esters have been investigated as inhibitors for the P2X7 receptor, a target for inflammatory conditions. Molecular modeling studies indicate that these compounds can bind to an allosteric site on the receptor, demonstrating the potential for developing new therapeutic agents based on the naphthoquinone framework.
Future Directions in Naphthoquinone Diazide Ester Research
Advancements in Naphthoquinone Diazide Ester Chemistry for Next-Generation Lithography
The relentless drive towards smaller feature sizes in the semiconductor industry necessitates the development of new photoresist materials compatible with next-generation lithography techniques, such as Extreme Ultraviolet (EUV) lithography. researchgate.netdrpress.org While chemically amplified resists (CARs) currently dominate the EUV landscape, research into DNQ-based systems persists, aiming to leverage their inherent advantages while overcoming current limitations.
Key challenges for photoresests in high-numerical aperture (NA) EUV lithography include achieving high resolution, high sensitivity, and low line edge roughness (LWR), while mitigating stochastic defects and pattern collapse. drpress.orgdrpress.orgresearchgate.net Advancements in DNQ chemistry are being explored to address these issues. Researchers are investigating novel DNQ-PACs derived from non-benzophenone backbones to improve resolution and image profiles. researchgate.net The design of new molecular glass resists based on DNQ is another promising avenue. researchgate.net These materials offer the potential for high-resolution patterning without the need for chemical amplification, thereby avoiding issues like acid diffusion that can plague CARs. researchgate.nettuwien.at
The core strategy involves modifying the molecular structure of the DNQ ester to enhance its performance under EUV exposure. This includes altering the backbone of the molecule to which the DNQ sulfonyl group is attached. The goal is to optimize the dissolution inhibition effect in unexposed regions and the dissolution promotion in exposed regions, which is crucial for achieving high-contrast images. wikipedia.orgmicrochemicals.com Upon exposure, the DNQ undergoes a Wolff rearrangement to form a ketene (B1206846), which then hydrolyzes to a base-soluble indene (B144670) carboxylic acid, enabling the development of the pattern. wikipedia.orgnih.gov Fine-tuning this photochemical transformation for higher energy EUV photons is a key area of research.
| Lithography Challenge | Advancement in DNQ Ester Chemistry | Research Goal |
| High Resolution | Synthesis of novel DNQ-PACs with non-benzophenone backbones. researchgate.net | Improve dissolution selectivity and image profiles. |
| Acid Diffusion (in CARs) | Development of DNQ-based molecular glass resists. researchgate.net | Enable high-resolution patterning without chemical amplification. |
| EUV Sensitivity | Modification of the ester backbone structure. | Enhance absorption of EUV photons and optimize photochemical quantum yield. |
| Line Edge Roughness (LWR) | Design of single-component, chemically amplified resists using DNQ derivatives. researchgate.net | Reduce phase separation and diffusion-related roughness. |
Sustainable Synthesis and Utilization Paradigms for Naphthoquinone Diazide Esters
In line with the global shift towards green chemistry, significant effort is being directed at developing more sustainable methods for synthesizing and utilizing DNQ esters. dergipark.org.trmdpi.com The traditional synthesis often involves chlorinated solvents and organic bases, which present environmental and safety concerns. google.com
Modern research focuses on several key principles of green chemistry to mitigate these issues. rsc.orgjddhs.com One major area of improvement is the use of safer, more environmentally benign solvents. For instance, processes utilizing lactone solvents like gamma-butyrolactone (B3396035) have been developed, which can be more easily controlled and result in purer products with less retained solvent compared to traditional systems. google.com Another approach is the adoption of microwave-assisted organic synthesis. nih.gov This technique can significantly reduce reaction times, increase energy efficiency, and often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in the sustainable synthesis of pharmaceuticals and fine chemicals. mdpi.com While not yet widely applied to industrial DNQ ester production, biocatalytic strategies are being explored for the synthesis of naphthoquinone derivatives, suggesting a potential future pathway for greener production. nih.gov These methods operate under mild conditions (room temperature, aqueous media) and offer high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.com The development of photocatalytic methods, which use light to drive chemical reactions, also aligns with green chemistry principles by potentially reducing the need for harsh reagents and high temperatures. benthamscience.commdpi.com
| Sustainability Aspect | Conventional Method | Green Chemistry Approach | Benefit |
| Solvent | Chlorinated solvents (e.g., dioxane), N-methyl pyrrolidone (NMP), acetone. google.com | Lactones (e.g., gamma-butyrolactone), water, bio-based solvents. google.comjddhs.com | Reduced toxicity and environmental impact. |
| Energy Input | Conventional heating (hours). nih.gov | Microwave-assisted synthesis (minutes). nih.gov | Reduced energy consumption and faster reactions. |
| Catalysis | Organic bases (e.g., triethylamine, pyridine). google.com | Biocatalysis (enzymes), reusable solid catalysts. nih.govmdpi.com | Milder reaction conditions, higher selectivity, reduced waste. |
| Waste Reduction | Multi-step processes with byproducts. | One-pot synthesis, processes with high atom economy. researchgate.net | Minimized waste generation and improved resource efficiency. |
Integration of this compound Chemistry with Advanced Manufacturing Techniques
The photosensitive properties of DNQ esters make them suitable for integration with a variety of advanced manufacturing techniques beyond conventional photolithography. These integrations aim to create complex, functional micro- and nanostructures for diverse applications.
One of the most promising areas is Directed Self-Assembly (DSA) of block copolymers (BCPs). DSA is a powerful technique for creating highly ordered, nanoscale patterns. researchgate.net The process often requires a chemical pre-pattern on the substrate to guide the assembly of the BCPs. The well-established photopatterning capabilities of DNQ-based resists can be used to create these guiding templates with high precision, enabling the fabrication of complex device architectures that would be difficult to achieve with other methods. psu.edu
In the realm of microfluidics and "lab-on-a-chip" devices, DNQ esters can be used to fabricate the micro-channels and reaction chambers. researchgate.net The ability to create precise, three-dimensional structures with well-defined walls is critical for controlling fluid flow and reactions at the microscale. The high resolution and steep wall profiles achievable with DNQ-based photoresists are advantageous for these applications. google.com
Furthermore, the principles of DNQ photochemistry are being adapted for photoresist-free patterning methods. For instance, the DOLFIN (Direct Optical Lithography of Functional Inorganic Nanomaterials) technique utilizes photochemically active ligands on nanocrystal surfaces. researchgate.net While not a direct use of DNQ esters, the underlying concept of using a photosensitive molecule to induce a solubility change is directly analogous and points to future directions where DNQ-like functionalities could be directly attached to other materials to make them photopatternable.
| Advanced Manufacturing Technique | Role of DNQ Ester Chemistry | Key Advantage |
| Directed Self-Assembly (DSA) | Creation of chemical pre-patterns to guide BCP assembly. psu.edu | High-resolution patterning capability provides precise control over BCP orientation and long-range order. |
| Microfluidics Fabrication | Patterning of micro-channels and chambers in a substrate. researchgate.net | Ability to produce structures with sharp edges and steep profiles, crucial for device performance. |
| Advanced Display Manufacturing | High-resolution patterning of pixels and other components for OLEDs. nih.gov | Enables large-area, high-resolution processing not easily achievable with mask evaporation techniques. |
| Functional Material Patterning | As a photosensitive component in functional composite materials. | Allows for the spatial definition and patterning of the material's properties using light. |
Q & A
Q. How to design a systematic literature review on NDE’s applications in photoresist technologies?
- Strategy : Search ISI Web of Science with keywords: (“naphthoquinone diazide ester” AND (photolithography OR “photoresist sensitivity”)). Filter by citation count (>50) and recent patents (2020–2025). Use VOSviewer to map keyword clusters (e.g., “resolution enhancement” vs. “side-chain modification”) .
权威学术论文检索方式,大学生必备!01:33
Experimental Design and Validation
Q. What controls are essential when studying NDE’s photochemical reaction mechanisms?
- Required Controls :
- Dark controls to exclude thermal degradation.
- Radical scavengers (e.g., tert-butanol for hydroxyl radicals) to identify ROS involvement.
- Internal standards (e.g., anthraquinone) for GC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
